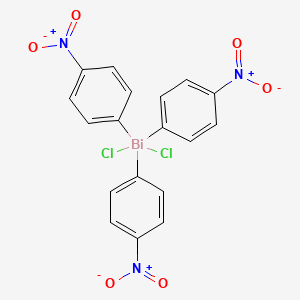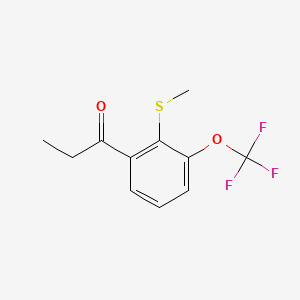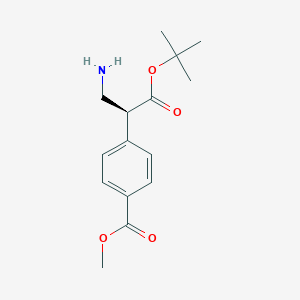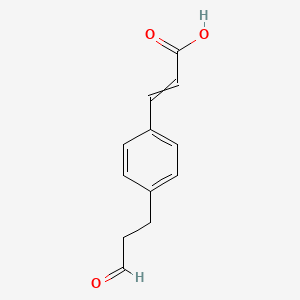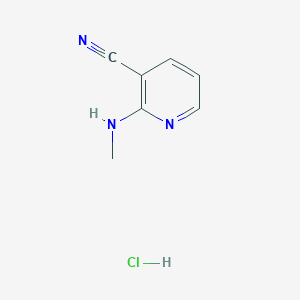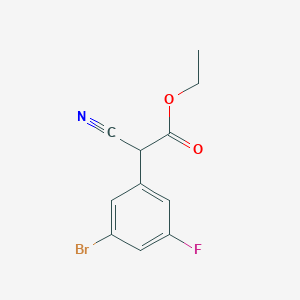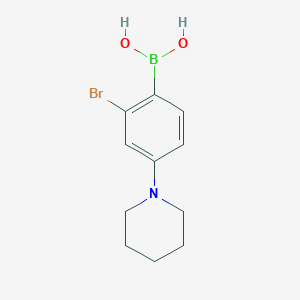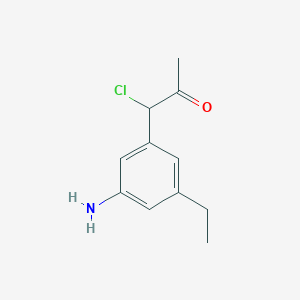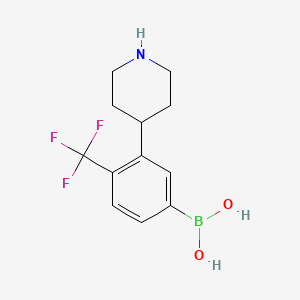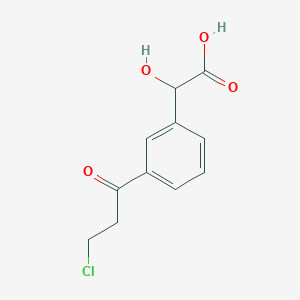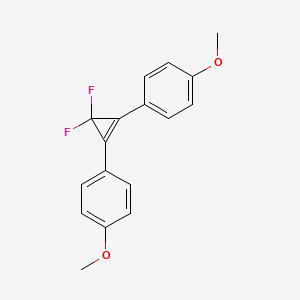
4,4'-(3,3-Difluorocycloprop-1-ene-1,2-diyl)bis(methoxybenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(3,3-Difluorocycloprop-1-ene-1,2-diyl)bis(methoxybenzene) is an organic compound characterized by the presence of a difluorocyclopropene ring flanked by two methoxybenzene groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(3,3-Difluorocycloprop-1-ene-1,2-diyl)bis(methoxybenzene) typically involves the following steps:
Formation of the Cyclopropene Ring: The difluorocyclopropene ring is synthesized through a cyclopropanation reaction involving a suitable precursor and a difluorocarbene source.
Attachment of Methoxybenzene Groups: The methoxybenzene groups are introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This often includes the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(3,3-Difluorocycloprop-1-ene-1,2-diyl)bis(methoxybenzene) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The difluorocyclopropene ring can be reduced under specific conditions to yield cyclopropane derivatives.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Cyclopropane derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4,4’-(3,3-Difluorocycloprop-1-ene-1,2-diyl)bis(methoxybenzene) has several scientific research applications:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) and organic solar cells due to its electronic properties.
Materials Science: Investigated for its potential in creating novel organic semiconductors and thin-film transistors.
Chemical Sensors: Employed in the development of sensors for detecting various chemical species due to its unique reactivity.
Wirkmechanismus
The mechanism of action of 4,4’-(3,3-Difluorocycloprop-1-ene-1,2-diyl)bis(methoxybenzene) involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in organic electronics, its mechanism involves the transfer of electrons or holes through the material, facilitated by its conjugated structure and electronic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(3,3,4,4,5,5-Hexafluoro-1-cyclopentene-1,2-diyl)bis(methoxybenzene): Similar structure but with a hexafluorocyclopentene ring.
4,4’-(3,3-Difluoro-1-cyclopropene-1,2-diyl)bis(4-methoxybenzene): Similar structure but with different substituents on the aromatic rings.
Uniqueness
4,4’-(3,3-Difluorocycloprop-1-ene-1,2-diyl)bis(methoxybenzene) is unique due to its difluorocyclopropene ring, which imparts distinct electronic properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications, such as organic electronics and materials science .
Eigenschaften
Molekularformel |
C17H14F2O2 |
|---|---|
Molekulargewicht |
288.29 g/mol |
IUPAC-Name |
1-[3,3-difluoro-2-(4-methoxyphenyl)cyclopropen-1-yl]-4-methoxybenzene |
InChI |
InChI=1S/C17H14F2O2/c1-20-13-7-3-11(4-8-13)15-16(17(15,18)19)12-5-9-14(21-2)10-6-12/h3-10H,1-2H3 |
InChI-Schlüssel |
WGXYAHHYPLGZFO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(C2(F)F)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


